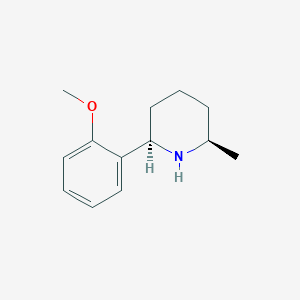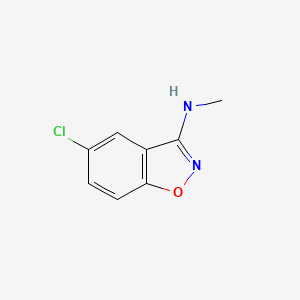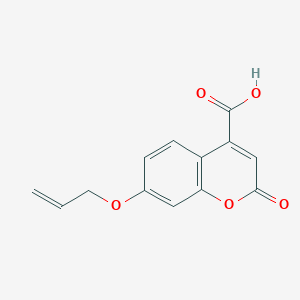
3,5-Dichloro-4-fluorobenzyl alcohol
Descripción general
Descripción
3,5-Dichloro-4-fluorobenzyl alcohol (DCFBA) is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless liquid with a faint odor and is soluble in water and many organic solvents. DCFBA is a versatile building block for the synthesis of many compounds and has been used in a variety of applications.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Reduction and Cross-Linking : Research by Ritmaleni, Notario, and Yuliatun (2013) explored the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. They found that the primary product was bis(3,5-dichloro-4-hydroxyphenyl)methane, a brown crystalline solid, formed from the cross-linking of the acid instead of the expected reduction product (Ritmaleni, Notario, & Yuliatun, 2013).
Biotransformation by Fungi : Verhagen et al. (1998) studied the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions. They discovered that it was demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol and then converted through biotic and abiotic routes, resulting in compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen, Swarts, Wijnberg, & Field, 1998).
Ecofriendly Synthesis of Halo Substituted Benzylalcohols : Saharan and Joshi (2016) reported on the ecofriendly synthesis of aromatic alcohols including 3,5-Dichloro-4-fluorobenzyl alcohol, utilizing biotransformation techniques. They employed whole cells of Baker’s Yeast in free and immobilized forms in glycerol and water mixtures, showcasing a sustainable approach to synthesizing such compounds (Saharan & Joshi, 2016).
Biological and Environmental Studies
Chitin Synthase Inhibition by Chlorinated Compounds : Pfefferle et al. (1990) isolated 3,5-Dichloro-4-methoxybenzyl alcohol from Stropharia species cultures due to its inhibitory activity on chitin synthase. This study highlights the potential biological activity of compounds structurally related to this compound (Pfefferle, Anke, Bross, & Steglich, 1990).
Fungal Metabolism and Bioconversion : Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta with fluoro-labelled substrates, including compounds related to this compound. Their work contributes to understanding how fungi can produce and metabolize chlorinated aromatic compounds (Lauritsen & Lunding, 1998).
Mecanismo De Acción
Target of Action
Benzyl alcohols, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It is known that benzyl alcohols can undergo various reactions, including free radical reactions and nucleophilic substitutions . In the case of 3,5-Dichloro-4-fluorobenzyl alcohol, the presence of halogen atoms (chlorine and fluorine) may influence its reactivity and interactions with its targets.
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Based on the known reactions of benzyl alcohols, it can be speculated that this compound may induce changes at the molecular and cellular levels, potentially affecting various biological processes .
Análisis Bioquímico
Biochemical Properties
3,5-Dichloro-4-fluorobenzyl alcohol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes such as alcohol dehydrogenase and cytochrome P450 can lead to the formation of metabolites that further participate in biochemical pathways . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential in studying cellular responses to chemical stimuli and its possible therapeutic uses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, this compound can activate signaling pathways that result in the upregulation or downregulation of target genes . These molecular interactions are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Studies have also shown that high doses of this compound can cause toxic or adverse effects, including oxidative stress and inflammation . Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVCPAOMVYJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520187-20-5 | |
| Record name | (3,5-dichloro-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


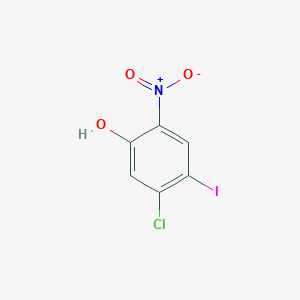
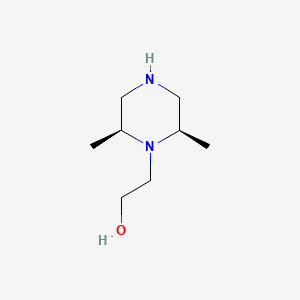


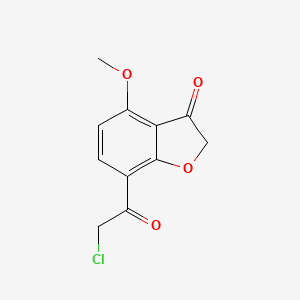
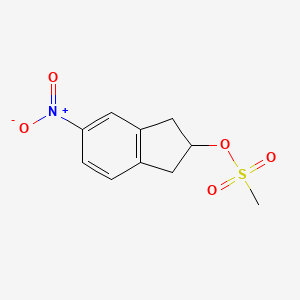
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)



